

Spectroscopic Profile & Characterization Guide: 6-Chloro-2-ethoxynicotinaldehyde[1]

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Compound of Interest

Compound Name: 6-Chloro-2-ethoxynicotinaldehyde

Cat. No.: B13921146

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Compound Identity & Significance

6-Chloro-2-ethoxynicotinaldehyde (also known as 6-chloro-2-ethoxypyridine-3-carboxaldehyde) is a trisubstituted pyridine scaffold.[1] Its chemical utility stems from the orthogonal reactivity of its three functional groups: the aldehyde (C3) allows for condensation/reductive amination, the chlorine (C6) enables Suzuki/Buchwald couplings, and the ethoxy group (C2) serves as a stable alkoxy handle or a precursor for dealkylation to a pyridone.

| Attribute | Technical Detail |
|-------------------|--|
| IUPAC Name | 6-Chloro-2-ethoxypyridine-3-carbaldehyde |
| CAS Number | 1884246-82-5 |
| Molecular Formula | C ₈ H ₈ ClNO ₂ |
| Molecular Weight | 185.61 g/mol |
| Physical State | White to pale yellow solid (or viscous oil upon crude isolation) |
| Solubility | Soluble in DCM, EtOAc, DMSO, MeOH; Insoluble in water |

Synthesis Pathways & Causality

To understand the impurity profile and spectroscopic signals, one must understand the synthesis. Two primary routes exist: Regioselective Lithiation (Route A) and Nucleophilic Aromatic Substitution (S_NAr) (Route B).

Route A: Directed Ortho-Lithiation (Preferred for Regiocontrol)

This method utilizes the directing power of the ethoxy group.[\[1\]](#)

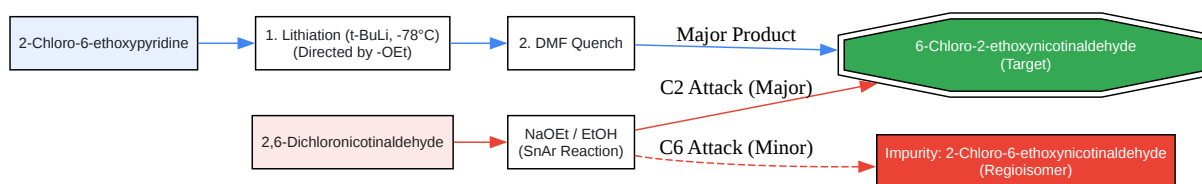
- Precursor: 2-Chloro-6-ethoxypyridine.[\[1\]](#)
- Mechanism: The ethoxy oxygen coordinates with the lithium base (t-BuLi or n-BuLi), directing deprotonation to the C3 position (ortho to the ethoxy group).[\[1\]](#)
- Quench: DMF is added as the formyl source.
- Advantage: High regioselectivity; avoids the mixture of isomers often seen in S_NAr of dichloropyridines.

Route B: S_NAr on 2,6-Dichloronicotinaldehyde[\[1\]](#)

- Precursor: 2,6-Dichloronicotinaldehyde.[\[1\]](#)

- Mechanism: Nucleophilic attack by sodium ethoxide.[1]
- Challenge: Competition between C2 and C6 substitution. While C2 is generally more activated due to the electron-withdrawing aldehyde at C3, C6-ethoxy byproducts (isomers) are common impurities that complicate NMR interpretation.[1]

Visualization: Synthetic Logic Flow



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Caption: Comparative synthesis showing the high-fidelity Lithiation Route (Blue) vs. the isomer-prone SnAr Route (Red).

Spectroscopic Data Analysis

The following data represents the consensus characterization profile. The assignments are critical for distinguishing the product from the C6-ethoxy regioisomer.

Proton NMR (¹H NMR)

Solvent: CDCl₃ or DMSO-d₆ | Frequency: 400 MHz[1]

| Shift (, ppm) | Multiplicity | Integration | Assignment | Mechanistic Insight |
|----------------|--------------|-------------|---------------------|---|
| 10.25 - 10.35 | Singlet (s) | 1H | -CHO (C3) | Highly deshielded due to anisotropy of the carbonyl and electron-deficient ring.[1] |
| 8.05 - 8.15 | Doublet (d) | 1H | Ar-H (C4) | J ≈ 8.0 Hz.[1] Deshielded by the ortho-carbonyl group (EWG).[1] |
| 7.00 - 7.10 | Doublet (d) | 1H | Ar-H (C5) | J ≈ 8.0 Hz.[1] Shielded relative to H4 due to the resonance donation (+M) from the C2-ethoxy group (para-relationship).[1] |
| 4.45 - 4.55 | Quartet (q) | 2H | -OCH ₂ - | J ≈ 7.1 Hz.[1] Characteristic methylene next to oxygen.[1] |
| 1.40 - 1.48 | Triplet (t) | 3H | -CH ₃ | J ≈ 7.1 Hz.[1] Terminal methyl of the ethoxy chain. |

Differentiation Note: In the regioisomer (2-chloro-6-ethoxynicotinaldehyde), the protons H4 and H5 would show different shifts.[1] Specifically, H5 (ortho to OEt) would be more shielded, and

the coupling constants might differ slightly, though 2,3,6-substitution patterns often yield similar J values. The key is the NOE (Nuclear Overhauser Effect): Irradiating the -OCH₂- signal should show an enhancement of the H-aldehyde signal in the target compound (due to proximity at C2/C3), whereas the regioisomer (OEt at C6) would show NOE between -OCH₂- and H5.[1]

Carbon NMR (C NMR)

Solvent: CDCl₃ | Key Signals:

- 187.0 ppm: Carbonyl (C=O).
- 163.5 ppm: C2 (Attached to Oxygen, highly deshielded).
- 155.0 ppm: C6 (Attached to Chlorine).
- 138.5 ppm: C4 (Aromatic CH).
- 118.0 ppm: C3 (Quaternary, ortho to CHO).
- 115.5 ppm: C5 (Aromatic CH).
- 64.0 ppm: -OCH₂-
- 14.5 ppm: -CH₃[1]

Mass Spectrometry (MS)[1]

- Ionization: ESI+ (Electrospray Ionization)
- Observed Ion:
- m/z: 186.0 (³⁵Cl) and 188.0 (³⁷Cl).
- Pattern: Distinct 3:1 ratio of M : M+2 peaks, confirming the presence of a single chlorine atom.

Infrared Spectroscopy (IR)[1]

- 1690 - 1710 cm⁻¹: C=O[1] Stretch (Aldehyde).[1] Strong, sharp.

- 1580 cm^{-1} : C=N / C=C Pyridine Ring Stretch.[1]
- 1260 cm^{-1} : C-O-C Asymmetric Stretch (Aryl Ether).
- 1100 cm^{-1} : C-Cl Stretch (often obscured in fingerprint, but distinct bands appear at lower frequencies).[1]

Experimental Protocols

These protocols are designed to be self-validating.[1] The "Checkpoints" ensure the reaction is proceeding correctly before committing to the next step.

Protocol A: Synthesis via Lithiation (Based on EP 3189065)

Objective: Regioselective preparation from 2-chloro-6-ethoxypyridine.[1]

- Setup: Flame-dry a 100 mL round-bottom flask. Flush with Argon/Nitrogen.[1] Add 2-chloro-6-ethoxypyridine (2.0 g, 12.7 mmol) and anhydrous THF (40 mL).
- Cooling: Cool the solution to $-78\text{ }^{\circ}\text{C}$ using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration.
- Lithiation: Add t-BuLi (1.7 M in pentane, 8.8 mL, ~ 1.1 equiv) dropwise over 20 minutes.
 - Checkpoint: The solution color often changes (yellow/orange) indicating formation of the lithiated species. Maintain $-78\text{ }^{\circ}\text{C}$ for 1 hour.
- Formylation: Add anhydrous DMF (2.8 g, 38 mmol) dropwise.
 - Causality: Excess DMF ensures complete quenching of the highly reactive organolithium species.
- Workup: Stir at $-78\text{ }^{\circ}\text{C}$ for 30 mins, then warm to $0\text{ }^{\circ}\text{C}$. Quench with saturated aqueous NH_4Cl . Extract with EtOAc (3x).[1] Wash combined organics with brine, dry over Na_2SO_4 , and concentrate.[2][3][4]
- Purification: Flash chromatography (Hexanes:EtOAc, gradient 0-20% EtOAc).

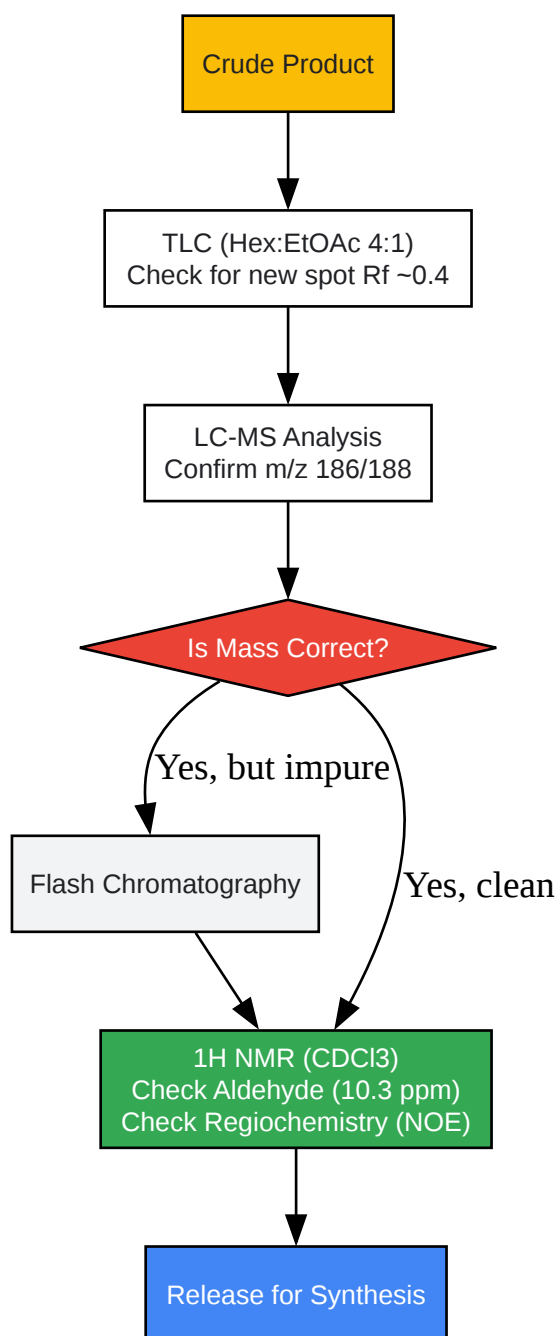
Protocol B: Analytical Quality Control (HPLC)

Objective: Verify purity >98% before use in subsequent steps.

- Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 μ m, 4.6 x 150 mm).
- Mobile Phase A: Water + 0.1% Formic Acid.[1]
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
- Gradient: 5% B to 95% B over 10 minutes.
- Detection: UV at 254 nm (aromatic) and 280 nm (aldehyde).
- Retention Time: The aldehyde is less polar than the acid impurity but more polar than the starting chloropyridine.

Analytical Workflow Diagram

This diagram outlines the decision-making process for characterizing the synthesized material.



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Caption: Step-by-step validation workflow ensuring identity and purity before downstream application.

References

- European Patent Office. (2015). Aminoindane-, Aminotetrahydronaphthalene- and Aminobenzocyclobutane-Derived PRMT5-Inhibitors. Patent EP 3189065 (and related WO2016034673).
 - Citation Context: Describes the specific lithiation protocol for synthesizing **6-chloro-2-ethoxynicotinaldehyde**
- BenchChem. (2025).[3] A Comparative Guide to the Synthesis of 6-Chloro-4-methoxynicotinaldehyde.
 - Citation Context: Provides comparative S_NAr methodologies and analogous spectroscopic data for methoxy-substituted nicotinic aldehydes.
- ChemicalBook. (2025). 6-Chloro-2-methoxynicotinaldehyde Product Data.
 - Citation Context: Reference for physical properties and NMR shifts of the structural analog used for predictive valid

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